![molecular formula C18H11N3O2 B565941 (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone CAS No. 1797984-42-9](/img/structure/B565941.png)
(4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone
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Overview
Description
“(4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone” is a derivative of quinazoline, a heterocyclic compound . It is used medicinally for the synthesis of anti-malarial agents and cancer treatments . The molecular formula is C18H11N3O2 and the molecular weight is 301.30 .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a topic of interest in recent years due to their pharmaceutical and biological activities . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis
The molecular structure of “(4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone” consists of a quinazoline ring attached to a quinoline ring via a methanone group . The quinazoline ring contains a nitrogen atom at the 2nd and 4th positions, and the quinoline ring contains a nitrogen atom at the 2nd position .Chemical Reactions Analysis
The chemical reactions of 4-hydroxy-2-quinolones have been extensively studied . These compounds are valuable in drug research and development, and many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .properties
IUPAC Name |
2-(quinoline-2-carbonyl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O2/c22-16(15-10-9-11-5-1-3-7-13(11)19-15)17-20-14-8-4-2-6-12(14)18(23)21-17/h1-10H,(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKUDDRANBQEKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC4=CC=CC=C4C(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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